molecular formula C11H14N2O2 B8111549 Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Cat. No.: B8111549
M. Wt: 206.24 g/mol
InChI Key: XCOCFEYSTQYMOH-SCZZXKLOSA-N
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Description

Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: is a complex organic compound featuring a furan ring attached to a hexahydropyrrolo[3,4-b]pyrrole moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan derivatives and hexahydropyrrolo[3,4-b]pyrrole precursors.

    Reaction Steps:

    Reaction Conditions: Typically, these reactions are carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0°C to 100°C, depending on the specific step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-3-yl ketones or carboxylic acids.

    Reduction: The hexahydropyrrolo[3,4-b]pyrrole moiety can be reduced to form more saturated derivatives.

    Substitution: Both the furan and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Furan-3-yl carboxylic acids.

    Reduction: Saturated hexahydropyrrolo[3,4-b]pyrrole derivatives.

    Substitution: Halogenated furan or pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Biomolecular Probes: Used in the design of probes for studying biological systems.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Agents: Potential use in the synthesis of compounds with antimicrobial properties.

Industry

    Materials Science: Component in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the hexahydropyrrolo[3,4-b]pyrrole moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: Similar structure but with the furan ring at the 2-position.

    Thiophene-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: Contains a thiophene ring instead of a furan ring.

    Pyrrole-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: Contains a pyrrole ring instead of a furan ring.

Uniqueness

Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(furan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(9-2-4-15-7-9)13-5-8-1-3-12-10(8)6-13/h2,4,7-8,10,12H,1,3,5-6H2/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOCFEYSTQYMOH-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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